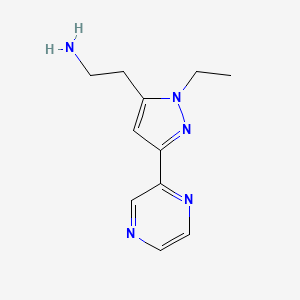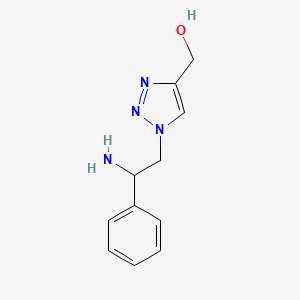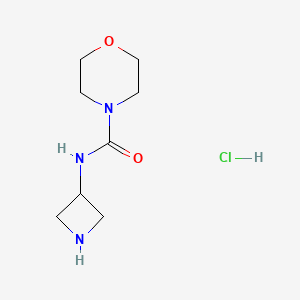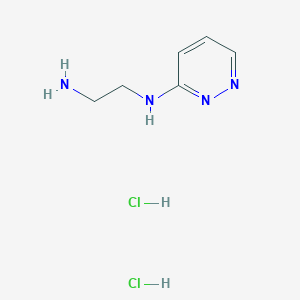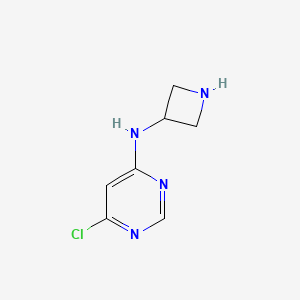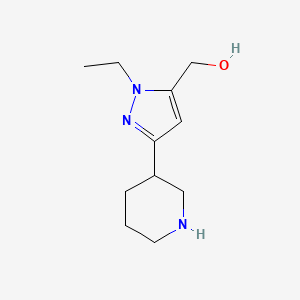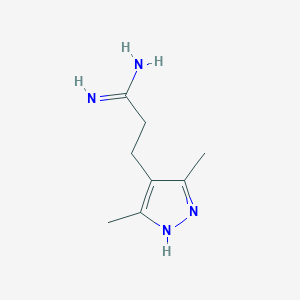
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
説明
“3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .作用機序
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The αvβ6 integrin is known to play a crucial role in the activation of Transforming Growth Factor-beta (TGF-β), a protein that regulates cell growth and differentiation .
Mode of Action
This compound interacts with the αvβ6 integrin, inhibiting its function . This interaction likely involves the formation of hydrogen bonds between the compound and amino acid residues in the active site of the integrin . The inhibition of αvβ6 integrin prevents the activation of TGF-β, thereby influencing cell growth and differentiation .
Biochemical Pathways
The inhibition of αvβ6 integrin by this compound affects the TGF-β signaling pathway . This pathway plays a critical role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting αvβ6 integrin, the compound prevents the activation of TGF-β, thereby modulating these cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound are suitable for inhaled dosing by nebulization . The compound has a high affinity for αvβ6 integrin, with a dissociation half-life of 7 hours . It also has a high solubility in saline at pH 7, which is greater than 71 mg/mL . These properties suggest that the compound has good bioavailability when administered via inhalation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of αvβ6 integrin and the subsequent modulation of cell growth and differentiation through the TGF-β signaling pathway . This can potentially influence various biological processes, including tissue repair, immune response, and the development of fibrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules in the environment, such as other integrins or ECM components, could potentially influence the compound’s interaction with αvβ6 integrin . .
生化学分析
Biochemical Properties
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission . Additionally, it may interact with other biomolecules, altering their biochemical pathways and contributing to its overall biochemical profile.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect acetylcholine release at cholinergic synapses, which is crucial for neural transmission . This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it has been found to have high affinity for certain integrins, such as αvβ6 integrin, in radioligand binding assays . This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high solubility and stability in saline at pH 7 . Over time, its effects on cellular function may change, with potential degradation products influencing its overall activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that it has a high affinity for certain integrins, which may influence its dosage-dependent effects . Understanding these dosage effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For example, it may interact with enzymes involved in acetylcholine metabolism, affecting its overall metabolic flux . These interactions can lead to changes in metabolite levels and influence the compound’s overall activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall activity. It may interact with specific transporters or binding proteins that influence its localization and accumulation. For instance, its high solubility in saline suggests that it can be efficiently transported and distributed within biological systems .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrins suggests that it may localize to specific cellular regions where these proteins are present . This localization can influence its overall activity and function within the cell.
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-7(3-4-8(9)10)6(2)12-11-5/h3-4H2,1-2H3,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIOFVGDNYIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


